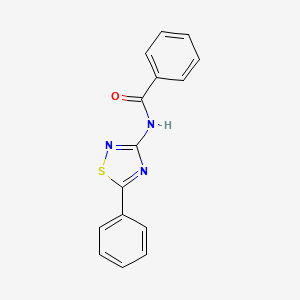

N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

Description

N-(5-Phenyl-1,2,4-thiadiazol-3-yl)benzamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a phenyl group at the 5-position and a benzamide moiety at the 3-position. The sulfur atom in the thiadiazole ring enhances electronic delocalization, influencing binding interactions with biological targets .

Properties

IUPAC Name |

N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3OS/c19-13(11-7-3-1-4-8-11)16-15-17-14(20-18-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDMFRRHQCBHSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357366 | |

| Record name | Benzamide, N-(5-phenyl-1,2,4-thiadiazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89879-91-4 | |

| Record name | Benzamide, N-(5-phenyl-1,2,4-thiadiazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide typically involves the reaction of 5-phenyl-1,2,4-thiadiazole-3-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new thiadiazole derivatives with different functional groups .

Scientific Research Applications

Based on the search results, the compound "N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide" and its derivatives have several scientific research applications, including adenosine receptor antagonism and antibacterial activity .

Adenosine Receptor Antagonists:

- Thiazole and thiadiazole analogs have been investigated as adenosine receptor antagonists .

- N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide (LUF5437, 8h) is a potent adenosine A(1) receptor antagonist, showing a Ki value of 7 nM .

- N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide (LUF5417, 8e) has a Ki value of 82 nM at the adenosine A(3) receptor .

- N-(3-phenyl-1,2,4-thiadiazol-5-yl)-trans-4-hydroxycyclohexanamide (VUF5472, 8m) is a highly selective adenosine A(1) antagonist with a Ki value of 20 nM .

Antibacterial Activity:

- A recent investigation highlighted the compound's ability to restrict bacterial growth independent of traditional resistance mechanisms.

- Some new 1,3,4-thiadiazole derivatives with phenyl or phenol groups at C-5 of the thiadiazole ring showed antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential:

- 1,3,4-Thiadiazole derivatives have demonstrated potential as anticancer agents due to their aromaticity, in vivo stability, and lack of toxicity .

- These derivatives have shown antiproliferative effects on various human cell lines .

- certain 2,5-disubstituted-1,3,4-thiadiazoles exhibited growth inhibition against human colon cancer, lung cancer, and breast cancer cell lines .

- Specific compounds have shown activity against peripheral cancers, including breast carcinoma, colon carcinoma, and nervous system cancers, without toxicity to normal cells .

- Some derivatives induce apoptosis and increase DNA fragmentation in cancer cells .

Other Applications:

- Thiadiazole derivatives have been investigated for their antimicrobial properties .

- Some derivatives exhibit good antibacterial activity against S. aureus and E. coli strains, as well as antifungal activity against A. niger .

- Certain compounds have shown activity against E. coli and Streptococcus pyogenes, with activity greater than that of ofloxacin .

- Various 2-amino-1,3,4-thiadiazoles have demonstrated antibacterial and antifungal activities against Gram-positive bacteria, Gram-negative bacteria, and fungal strains .

Larvicidal Activity:

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound can induce apoptosis by activating caspase-dependent pathways. It may also inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocycle Variations

Thiadiazole vs. Oxadiazole/Triazole Derivatives

- 1,3,4-Oxadiazole Analogs: Compounds like N-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]benzamide () replace the thiadiazole sulfur with oxygen.

- Triazole Derivatives : N-{[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide () introduces a triazole ring, increasing hydrogen-bonding capacity and solubility .

Substituent Modifications

- Fluoro/Methoxy Substituents : Derivatives such as 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide and 4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide () introduce electron-withdrawing (-F) or electron-donating (-OCH₃) groups, modulating lipophilicity and bioavailability .

- Pyridine/Isoxazole Hybrids : N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () incorporates an isoxazole ring, enhancing π-π stacking interactions but reducing thermal stability (mp 160°C vs. 290°C for acetyl-substituted analogs) .

Table 1: Structural and Physicochemical Comparison

Anticancer Potential

N-((5-(substituted methyleneamino)-1,3,4-thiadiazol-2-yl)methyl)benzamide derivatives () exhibit anticancer activity via kinase inhibition, with IC₅₀ values in the micromolar range. Substituents like trifluoromethyl () enhance potency by increasing membrane permeability .

Key Research Findings and Trends

- Electronic Effects : Thiadiazole derivatives exhibit superior metabolic stability over oxadiazoles due to sulfur’s electronegativity .

- Solubility Optimization : Methoxy and fluoro substituents () improve aqueous solubility without compromising target affinity .

- Thermal Stability : Acetyl-substituted analogs (e.g., 8a, mp 290°C) demonstrate higher stability than isoxazole derivatives (mp 160°C), correlating with crystallinity and intermolecular hydrogen bonding .

Biological Activity

N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on various research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-phenyl-1,2,4-thiadiazole with benzoyl chloride or benzamide derivatives. The reaction conditions often include the use of organic solvents and bases to facilitate the formation of the amide bond. Characterization of the compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Biological Activity Overview

This compound exhibits a variety of biological activities, including:

-

Antimicrobial Activity :

- The compound has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have reported its efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

- Antifungal activity has also been noted against species such as Aspergillus niger and Candida albicans, suggesting potential use in treating fungal infections .

- Anticonvulsant Activity :

-

Anticancer Properties :

- Various studies have highlighted the anticancer potential of thiadiazole derivatives. Specifically, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency . Mechanistic studies suggest that these compounds may inhibit tubulin polymerization, thereby disrupting cancer cell proliferation .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of thiadiazole derivatives including this compound. The results indicated that these compounds possess MIC values ranging from 16 to 64 µg/mL against various bacterial strains. The structure–activity relationship (SAR) analysis suggested that substitutions on the thiadiazole ring significantly influence antimicrobial potency .

Anticancer Activity

In vitro assays conducted on different cancer cell lines revealed that this compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells. The study reported an IC50 value of 0.52 µg/mL against A549 cells and 0.28 µg/mL against MCF-7 cells . Molecular docking studies further elucidated its interaction with tubulin proteins, highlighting its mechanism as a potential antitumor agent.

Data Summary

Q & A

Q. What are the standard synthetic routes and characterization methods for N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide and its derivatives?

The synthesis typically involves multi-step reactions starting with cyclization of thiosemicarbazides or condensation of acyl hydrazides with heterocyclic amines. For example, derivatives are synthesized by reacting 5-phenyl-1,3,4-thiadiazol-2-amine with benzoyl chloride in pyridine, followed by purification via recrystallization . Characterization employs:

- Spectroscopy : IR (to confirm amide C=O and thiadiazole C-S bonds), H/C NMR (to verify substituent positions), and MS (for molecular ion validation) .

- Chromatography : TLC monitors reaction progress, while HPLC ensures purity (>95%) .

- Crystallography : Single-crystal X-ray diffraction confirms molecular packing and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H···N interactions) .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

Initial screening focuses on:

- Anticancer activity : MTT assays (cell viability), flow cytometry (apoptosis via Annexin V/PI staining), and cell cycle analysis (propidium iodide staining for G1/S arrest) .

- Antifungal activity : Microdilution assays (minimum inhibitory concentration, MIC) against Candida or Aspergillus strains .

- Enzyme inhibition : Spectrophotometric assays (e.g., inhibition of sterol 14α-demethylase for antifungal mechanisms) .

Advanced Research Questions

Q. How do structural modifications of the thiadiazole core influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., –NO, –CF) on the benzamide moiety enhance antifungal potency (MIC: 2–8 µg/mL) by improving target binding .

- Heterocyclic hybrids (e.g., triazole-thiadiazole conjugates) increase anticancer activity (IC: 12–45 µM) via pro-apoptotic pathways .

- Substituent position : Meta-substituted phenyl groups improve solubility and bioavailability compared to ortho/para analogs .

Q. What advanced techniques elucidate molecular interactions between this compound and its targets?

- X-ray crystallography : Resolves binding modes (e.g., amide anion interactions with PFOR enzyme in anaerobic organisms) .

- Molecular docking : Predicts binding affinity to targets like fungal CYP51 (ΔG: −9.2 kcal/mol) .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (K, ΔH) for ligand-enzyme interactions .

Q. How can contradictory data in biological activity studies be resolved?

Discrepancies (e.g., variable IC across cell lines) may arise from:

- Assay conditions : Standardize cell passage number, serum concentration, and incubation time .

- Compound stability : Assess degradation via LC-MS under assay conditions.

- Orthogonal assays : Confirm apoptosis via caspase-3 activation assays alongside flow cytometry .

Q. What methodologies are used for ADME/Tox profiling of This compound derivatives?

- In silico prediction : Tools like SwissADME compute LogP (2.1–3.5) and topological polar surface area (TPSA: 75–90 Ų) to predict permeability .

- Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life .

- Cytotoxicity screening : Hemolysis assays and hepatocyte viability tests (e.g., HepG2 cells) prioritize derivatives with selectivity indices >10 .

Q. What mechanistic insights explain its antifungal activity?

The compound inhibits fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. Crystallographic studies show the benzamide group coordinates the heme iron, while the thiadiazole ring forms hydrophobic interactions with active-site residues . Resistance profiling via gene knockout (e.g., CYP51A in Aspergillus fumigatus) confirms target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.